N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
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Overview
Description
N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is a complex organic compound that belongs to the class of hydrazones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide typically involves the condensation of an appropriate hydrazine derivative with a carbonyl compound. The reaction conditions may include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to overnight
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazone moiety.
Reduction: Reduction of the nitro group to an amine group is a common reaction.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new hydrazone derivatives with potential biological activities.
Biology
Hydrazones are known for their antimicrobial, antiviral, and anticancer properties. This compound may be studied for similar activities in various biological assays.
Medicine
Industry
The compound may find applications in the development of new materials, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide would depend on its specific biological target. Typically, hydrazones can act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing substrate access.
Interacting with receptors: Modulating receptor activity by binding to specific sites.
Disrupting cellular processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- N-(4-methylphenyl)-2-{(3Z)-3-[(2-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
- N-(3-methylphenyl)-2-{(3Z)-3-[(3-nitrophenyl)hydrazono]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide
Uniqueness
The unique structural features of this compound, such as the specific substitution pattern on the aromatic rings and the presence of both nitro and hydrazone groups, may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H19N5O4 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
2-[2-hydroxy-3-[(2-nitrophenyl)diazenyl]indol-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H19N5O4/c1-15-7-6-8-16(13-15)24-21(29)14-27-19-11-4-2-9-17(19)22(23(27)30)26-25-18-10-3-5-12-20(18)28(31)32/h2-13,30H,14H2,1H3,(H,24,29) |
InChI Key |
NZSUOVCTRWNVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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